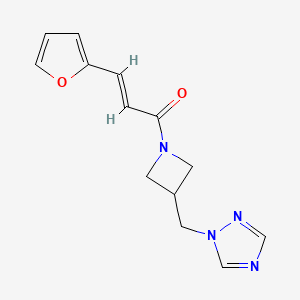![molecular formula C16H17N3O B2786262 N-{[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide CAS No. 2411304-80-6](/img/structure/B2786262.png)
N-{[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylpyrazole moiety attached to a phenyl ring, further linked to a prop-2-enamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropylpyrazole intermediate, which is then coupled with a benzyl halide derivative. The final step involves the introduction of the prop-2-enamide group through an amide coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions
N-{[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-{[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-{[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylpyrazole moiety is known to bind to certain protein targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-ynamide
- N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-ynylamine
Uniqueness
N-{[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide stands out due to its specific structural features, such as the presence of both a cyclopropylpyrazole and a prop-2-enamide group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-16(20)17-11-12-3-7-14(8-4-12)19-10-9-15(18-19)13-5-6-13/h2-4,7-10,13H,1,5-6,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQXNXOQPOJHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)N2C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
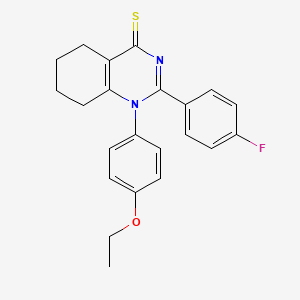
![2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine](/img/structure/B2786181.png)
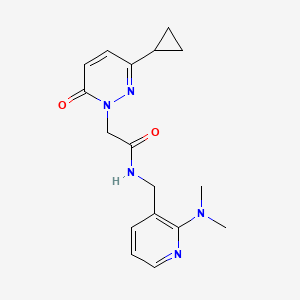
![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2786184.png)
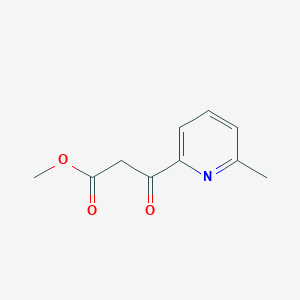
![3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide](/img/structure/B2786187.png)

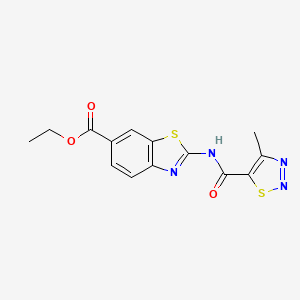
![N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2786192.png)
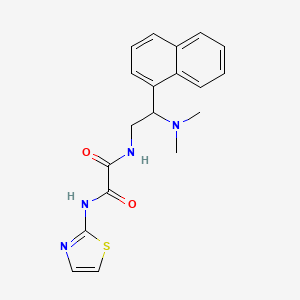
methanone](/img/structure/B2786196.png)

